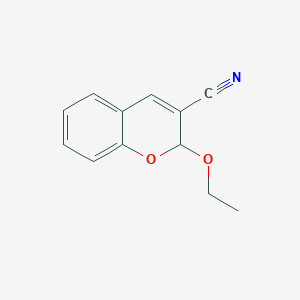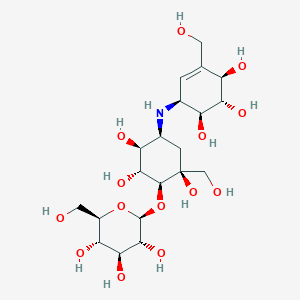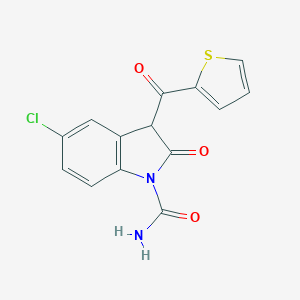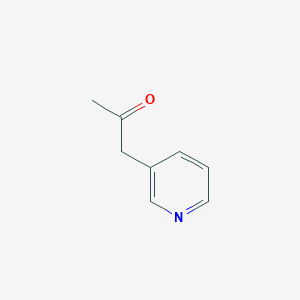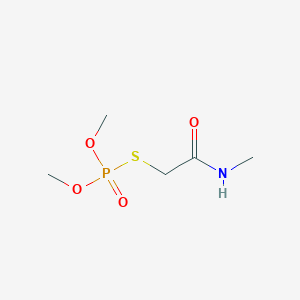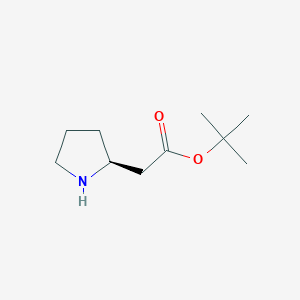
4-(4-Chlorophenyl)-4-hydroxycyclohexanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to 4-(4-Chlorophenyl)-4-hydroxycyclohexanone often involves multistep chemical reactions. For instance, 4-silacyclohexanones, which share structural similarities, are prepared through convenient multistep syntheses starting from silane derivatives. These syntheses involve the cleavage of protecting groups and reductive amination processes, leading to compounds with versatile Si- and C-functional groups for further chemical synthesis (Fischer, Burschka, & Tacke, 2014). Another example involves the synthesis of 4-(4-Chlorophenyl)cyclohexanol and its oxidation to 4-(4-Chlorophenyl)cyclohexanone, utilizing Friedel-Crafts reaction and Baeyer-Villiger oxidation among other steps, highlighting the complexity and versatility of synthetic routes for such compounds (Ye, 2007).
Molecular Structure Analysis
The molecular structure of cyclohexanone derivatives, including 4-(4-Chlorophenyl)-4-hydroxycyclohexanone, often features a cyclohexane ring with various substituents that influence the compound's overall geometry and properties. For example, the 4-hydroxy derivative of a similar compound was analyzed using X-ray diffraction, revealing an asymmetric chair conformation of the cyclohexanone ring, a common feature that affects the compound's reactivity and interactions (Kutulya et al., 2008).
Chemical Reactions and Properties
Cyclohexanone derivatives, including 4-(4-Chlorophenyl)-4-hydroxycyclohexanone, undergo various chemical reactions that highlight their reactivity. For instance, the photochemistry of chlorinated phenols, closely related to the compound , involves reductive dehalogenation and the formation of aryl cations, indicative of the compound's reactivity under specific conditions (Protti, Fagnoni, Mella, & Albini, 2004).
Physical Properties Analysis
The physical properties of 4-(4-Chlorophenyl)-4-hydroxycyclohexanone and similar compounds are influenced by their molecular structure. For example, the crystal structure analysis provides insights into the compound's solid-state conformation and interactions, such as hydrogen bonding and molecular packing, which are crucial for understanding the compound's physical properties and potential applications (Zhao et al., 2009).
Chemical Properties Analysis
The chemical properties of cyclohexanone derivatives are characterized by their reactivity in various chemical reactions. For example, the epoxidation of similar compounds and the subsequent characterization of the epoxides provide insights into the electrophilic and nucleophilic sites of the molecule, which are crucial for understanding its reactivity and potential for further functionalization (Roll & Huitric, 1966).
Wissenschaftliche Forschungsanwendungen
Cardiovascular Effects
Research on derivatives of phencyclidine, which have structural similarities to "4-(4-Chlorophenyl)-4-hydroxycyclohexanone," has shown effects on the cardiovascular system. For instance, 2-(O-chlorophenyl)-2-methylaminocyclohexanone (CI-581) was found to depress the cardiovascular system in rats, suggesting potential research applications in studying cardiovascular regulatory mechanisms and the peripheral release of catecholamines (Chang, Chan, & Ganendran, 1969).
Neurological Effects
Compounds like haloperidol, which share some structural features with "4-(4-Chlorophenyl)-4-hydroxycyclohexanone," have been used to study neurological responses. Research involving intracerebral microinjections of haloperidol in rats indicated its potential in potentiating inhibitory behaviors, suggesting a basis for exploring similar compounds in neurological research (Meyer, Cottrell, & Hartesveldt, 1993).
Environmental Pollution Studies
Investigations into persistent organic pollutants, such as hexachlorocyclohexanes and their metabolites in human and environmental samples, can provide insights into the environmental persistence and bioaccumulation potential of structurally related compounds like "4-(4-Chlorophenyl)-4-hydroxycyclohexanone" (Linderholm et al., 2010).
Analytical Chemistry
The development of analytical methods for detecting and quantifying related compounds in biological fluids can inform similar methodologies for "4-(4-Chlorophenyl)-4-hydroxycyclohexanone." This includes techniques for identifying metabolites and understanding the biotransformation pathways of related substances (Kochhar, Bavda, & Bhushan, 1976).
Eigenschaften
IUPAC Name |
4-(4-chlorophenyl)-4-hydroxycyclohexan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO2/c13-10-3-1-9(2-4-10)12(15)7-5-11(14)6-8-12/h1-4,15H,5-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEMZPTVFMJNMRK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1=O)(C2=CC=C(C=C2)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80449695 |
Source


|
| Record name | 4-(4-CHLOROPHENYL)-4-HYDROXYCYCLOHEXANONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80449695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)-4-hydroxycyclohexanone | |
CAS RN |
36716-71-9 |
Source


|
| Record name | 4-(4-CHLOROPHENYL)-4-HYDROXYCYCLOHEXANONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80449695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

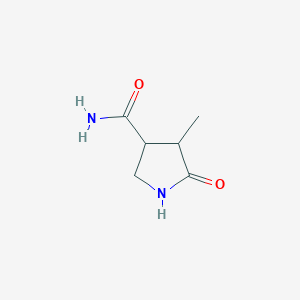
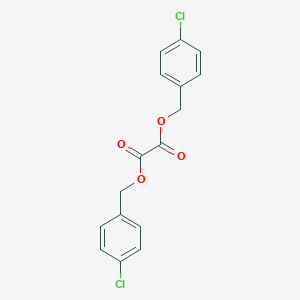
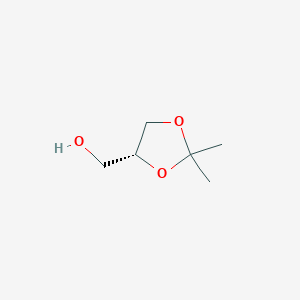
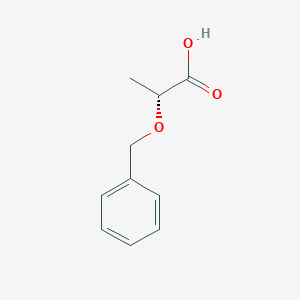
![s-Triazolo[4,3-a]pyrazine, 5,8-dimethyl-3-(methylthio)-](/img/structure/B27462.png)

